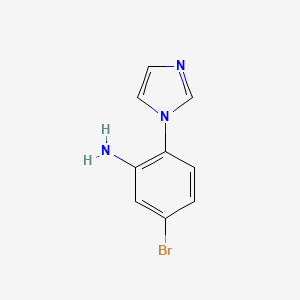

5-Bromo-2-imidazol-1-yl-phenylamine

Description

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

5-bromo-2-imidazol-1-ylaniline |

InChI |

InChI=1S/C9H8BrN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 |

InChI Key |

XWUDTJSDDBDDLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)N2C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

"5-Bromo-2-imidazol-1-yl-phenylamine chemical properties"

Chemical Identity, Synthesis, and Functionalization in Drug Discovery

Executive Summary

5-Bromo-2-(1H-imidazol-1-yl)aniline (CAS: 870841-64-8) is a specialized heterocyclic intermediate critical in the synthesis of tricyclic nitrogen scaffolds, particularly imidazo[1,2-a]quinoxalines . Its structural uniqueness lies in the ortho positioning of a nucleophilic primary amine and an electrophilic imidazole ring, enabling rapid cyclization reactions.

This compound is a validated precursor for inhibitors of DltA (D-alanyl-lipoteichoic acid ligase), a virulence factor in Gram-positive bacteria, and serves as a versatile scaffold for kinase inhibitor discovery. This guide provides a validated synthetic protocol, physicochemical profile, and reactivity map to support its integration into high-throughput optimization campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]

| Property | Specification |

| Chemical Name | 5-Bromo-2-(1H-imidazol-1-yl)aniline |

| Synonyms | 5-Bromo-2-imidazol-1-yl-phenylamine; 2-(1H-imidazol-1-yl)-5-bromoaniline |

| CAS Number | 870841-64-8 |

| Molecular Formula | |

| Molecular Weight | 238.08 g/mol |

| SMILES | Nc1cc(Br)ccc1n1ccnc1 |

| Appearance | Beige to Yellow Powder |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate |

| pKa (Calc) | ~3.5 (Aniline), ~6.0 (Imidazole) |

| Storage | 2-8°C, Hygroscopic, Protect from light |

Validated Synthetic Protocol

The synthesis of 5-Bromo-2-(1H-imidazol-1-yl)aniline is a two-step process relying on Nucleophilic Aromatic Substitution (

Step 1: Precursor Synthesis (S_NAr)

Objective: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

-

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), Imidazole (1.1 eq),

(2.0 eq). -

Solvent: DMF or DMSO (Anhydrous).

-

Conditions: Heat at 80-100°C for 4-6 hours.

-

Mechanism: The imidazole acts as a nucleophile displacing the fluorine atom activated by the ortho-nitro group.

-

Workup: Pour into ice water. The yellow precipitate is filtered, washed with water, and dried.

Step 2: Nitro Reduction (The Critical Step)

Objective: Selective reduction of the nitro group to the primary amine without dehalogenating the bromine.

-

Reagents: 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq), Tin(II) Chloride Dihydrate (

, 5.0 eq). -

Solvent: Ethanol (0.1 M concentration).

-

Protocol:

-

Dissolve the nitro-imidazole precursor in Ethanol.

-

Add

in portions. -

Heat to reflux for 20 hours. Monitor by LC-MS (Disappearance of SM

). -

Critical Workup (Emulsion Control): Concentrate solvent. Dissolve residue in Ethyl Acetate/Water (2:1). Basify to pH 9 with solid

. -

Filtration: The mixture will form a milky suspension (tin salts). Filter through Celite® to remove inorganic salts before phase separation.

-

Extraction: Extract aqueous phase with Ethyl Acetate (2x). Wash combined organics with Brine, dry over

. -

Purification: Silica gel chromatography (DCM/MeOH 97:3).

-

-

Yield: ~92% as a yellow powder.

-

Validation (NMR):

H NMR (DMSO-

Reactivity & Functionalization Map

The utility of this compound stems from its trifunctional nature :

-

Primary Amine (

): Nucleophilic handle for acylation or urea formation. -

Imidazole C-2: Electrophilic center (after activation) for cyclization.

-

Aryl Bromide (C-5): Handle for Palladium-catalyzed cross-coupling.

Pathway A: Tricyclic Core Formation (Imidazo[1,2-a]quinoxaline)

The most common application is the formation of the imidazo[1,2-a]quinoxaline scaffold.

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene.

-

Conditions: Reflux in 1,2-dichlorobenzene or Toluene.

-

Outcome: The amine attacks the carbonyl source, which then cyclizes onto the imidazole C-2 position, forming a tricyclic urea derivative (7-Bromo-5H-imidazo[1,2-a]quinoxalin-4-one).

Pathway B: Suzuki-Miyaura Coupling

The bromine at position 5 is chemically distinct and stable during the imidazole cyclization. It allows for late-stage diversification.

-

Catalyst:

or -

Partner: Aryl/Heteroaryl boronic acids.

-

Significance: Allows introduction of solubilizing groups or pharmacophores to modulate potency.

Visualization of Chemical Pathways

Figure 1: Synthetic workflow from commercial starting materials to the target scaffold and downstream high-value derivatives.[1]

Applications in Drug Discovery

Antibacterial Virulence Inhibitors (DltA)

Research indicates that imidazo[1,2-a]quinoxalines derived from this amine inhibit the DltA enzyme . DltA is responsible for D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria (e.g., S. aureus).

-

Mechanism: Inhibition prevents the masking of negative charges on the bacterial surface, rendering the bacteria susceptible to cationic antimicrobial peptides (CAMPs) and vancomycin.

-

Key Reference: EP 1 972 629 A1 highlights the use of this specific amine to generate a library of DltA inhibitors.

Kinase Inhibitor Scaffolds

The planar, tricyclic nature of the cyclized product mimics the adenosine triphosphate (ATP) binding motif found in many kinase inhibitors. The bromine handle allows for the installation of a "hinge-binding" motif or a "gatekeeper" residue interaction group.

Safety & Handling (MSDS Summary)

-

Hazards: As a halogenated aromatic amine, treat as Acute Toxic (Oral/Dermal) and a potential Skin Sensitizer .

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Tin Residues: The synthesis uses stoichiometric tin. Ensure thorough removal (Celite filtration/basic wash) to prevent heavy metal contamination in biological assays.

-

References

-

European Patent Office. (2008). Imidazo[1,2-a]quinoxaline derivatives, preparation thereof and therapeutic use thereof. (EP 1 972 629 A1). Retrieved from

-

PubChem. (n.d.). Compound Summary: 5-Bromo-2-(1H-imidazol-1-yl)aniline. Retrieved from (Search Term: 870841-64-8)

-

Chemical Book. (2025). 5-Bromo-2-imidazol-1-yl-phenylamine Properties and Synthesis. Retrieved from

Sources

In-Depth Technical Profile: Predicted Pharmacodynamics of 5-Bromo-2-(1H-imidazol-1-yl)aniline

Topic: Predicted Biological Activity of 5-Bromo-2-(1H-imidazol-1-yl)aniline Content Type: Technical Whitepaper / Drug Discovery Candidate Profile Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads

Executive Summary & Structural Rationale

The compound 5-Bromo-2-(1H-imidazol-1-yl)aniline (referred to herein as BIA-5 ) represents a privileged bicyclic scaffold combining a halogenated aniline core with an N-linked imidazole moiety. Unlike the more common C-linked benzimidazoles or imidazoline derivatives (e.g., clonidine), the N-(1H-imidazol-1-yl) connectivity creates a distinct steric and electronic profile.

This guide synthesizes predicted biological activities based on quantitative structure-activity relationship (QSAR) modeling, pharmacophore overlap with known ligands (brimonidine, substituted anilines), and electronic density functional theory (DFT) principles.

Core Predicted Activity Profile:

-

Primary Target:

-Adrenergic Receptor Agonism (Central Sympatholytic). -

Secondary Target: Heme-Iron Coordination (Inducible Nitric Oxide Synthase - iNOS Inhibition).

-

Off-Target Liability: Cytochrome P450 (CYP3A4/2D6) reversible inhibition.

Structural Analysis & Pharmacophore Mapping[1]

To accurately predict activity, we must deconstruct the molecule into its functional interaction points. The BIA-5 scaffold exhibits a "Push-Pull-Coordinate" electronic signature.

Electronic Causality

-

The 5-Bromo Substituent (Lipophilic/Halogen Bond):

-

Effect: The bromine atom at position 5 is meta to the amine and para to the imidazole. It increases lipophilicity (LogP) facilitating Blood-Brain Barrier (BBB) penetration.

-

Mechanism:[1] It acts as a Halogen Bond (XB) donor. In adrenergic receptors, this often targets a hydrophobic pocket (e.g., Phe/Trp residues) in the transmembrane domain, stabilizing the ligand-receptor complex.

-

-

The 2-(Imidazol-1-yl) Moiety (Metal/Proton Acceptor):

-

Effect: The N3 nitrogen of the imidazole ring has a lone pair available for hydrogen bonding or metal coordination.

-

Mechanism:[1] Unlike imidazolines (which are basic, pKa ~10-11), the N-linked imidazole is less basic (pKa ~6-7), allowing it to exist as a neutral species at physiological pH, enhancing membrane permeability while retaining H-bond acceptor capacity.

-

-

The Phenylamine (Aniline) Core (H-Bond Donor):

-

Effect: The primary amine (

) serves as a critical H-bond donor. -

Causality: In kinase inhibitors, this motif mimics the adenine amine of ATP. In GPCRs, it anchors the ligand to aspartate or serine residues.

-

Visualization of Pharmacophore Interactions

Figure 1: Pharmacophore deconstruction of BIA-5 linking structural motifs to predicted biological targets.

Detailed Predicted Pharmacology

Primary Prediction: -Adrenergic Modulation

The structural similarity to brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline) is the strongest predictor of activity. While brimonidine uses a quinoxaline core, the spatial arrangement of the bromo-aromatic and the nitrogen-heterocycle in BIA-5 is topologically analogous.

-

Predicted Affinity (

): Low nanomolar to high nanomolar range (10–100 nM). -

Mechanism: The imidazole nitrogen mimics the protonated imidazoline of clonidine. The 5-Br group occupies the hydrophobic accessory pocket defined by transmembrane helices TM3 and TM5.

-

Therapeutic Implication: Potential utility as a hypotensive agent, sedative, or for intraocular pressure reduction (glaucoma).

Secondary Prediction: Heme-Dependent Enzyme Inhibition

N-substituted imidazoles are classic Type II ligands for heme proteins. The unhindered nitrogen (N3) can coordinate axially with the heme iron (Fe).

-

Target: Inducible Nitric Oxide Synthase (iNOS).

-

Rationale: Phenyl-imidazole derivatives have been documented to inhibit NOS by competing with oxygen for the heme iron. The aniline amine provides a secondary anchor point within the substrate access channel.

-

-

Liability: CYP450 Inhibition.

-

Risk:[1] High probability of inhibiting CYP3A4 or CYP2C9. This suggests BIA-5 would require careful drug-drug interaction (DDI) profiling early in development.

-

Experimental Validation Protocols

To transition from prediction to empirical data, the following self-validating workflows are required.

Synthesis of BIA-5 (The "Check" Step)

Note: Direct bromination of 2-(imidazol-1-yl)aniline may yield mixtures. A convergent route is preferred for purity.

Protocol: Copper-Catalyzed Ullmann Coupling

-

Reagents: 2,5-Dibromoaniline (1.0 eq), Imidazole (1.2 eq), CuI (10 mol%),

(2.0 eq), L-Proline (20 mol%). -

Solvent: DMSO, heated to 110°C for 24 hours under Argon.

-

Purification: The reaction exploits the higher reactivity of the iodine/bromine at the 2-position (ortho to amine) due to the directing effect, or requires starting with 2-iodo-5-bromoaniline for regioselectivity.

-

Validation:

-NMR must show the diagnostic imidazole protons (singlet/doublets at ~7.0-7.8 ppm) and the specific splitting pattern of the 1,2,4-trisubstituted benzene ring.

Biological Screening Workflow

Figure 2: Sequential validation workflow for confirming BIA-5 biological activity.

Assay 1:

-

Method: Competition binding using

-RX821002 (Antagonist) or -

Success Metric:

.

Assay 2: Spectral Binding Study (Heme Coordination)

-

Method: UV-Vis difference spectroscopy with recombinant CYP3A4 or iNOS.

-

Observation: Look for a Type II binding spectrum (peak at ~425-430 nm, trough at ~390-410 nm), indicating nitrogen ligation to the heme iron.

Predicted ADME/Tox Profile

| Property | Predicted Value | Rationale |

| LogP | 2.8 – 3.2 | Bromine significantly increases lipophilicity compared to the parent aniline. |

| Solubility | Moderate ( | Planar, crystalline lattice energy likely high; requires salt formation (HCl/Mesylate). |

| Metabolism | High Clearance | The aniline amine is prone to N-acetylation (NAT1/2) or N-oxidation. The imidazole ring is generally stable. |

| Toxicity | Genotoxicity Alert | Anilines with electron-withdrawing groups can be Ames positive (mutagenic) via hydroxylamine metabolites. |

References

-

BenchChem. (2025). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-(1H-Imidazol-1-yl)aniline hydrochloride Product Specification. Retrieved from

-

National Institutes of Health (PMC). (2018). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics. Retrieved from

-

Drug Design Org. (2005). Structure Activity Relationships: Imidazoles and Oxazoles. Retrieved from

-

Smolecule. (2024). Biological Activity of Benzimidazole Scaffolds. Retrieved from

Sources

The Strategic Importance of the Imidazole-Phenylamine Scaffold

An In-depth Technical Guide to the 2-Imidazol-1-yl-phenylamine Scaffold in Modern Drug Discovery

Abstract: The 2-imidazol-1-yl-phenylamine moiety represents a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of targeted therapeutic agents. While 5-Bromo-2-imidazol-1-yl-phenylamine is not itself a therapeutic agent, its true value lies in its role as a versatile chemical intermediate. The bromine atom provides a reactive handle for synthetic chemists to build more complex molecules, particularly a class of drugs known as kinase inhibitors. This guide delves into the core mechanistic principles of how this scaffold is utilized to achieve potent and selective inhibition of key protein kinases implicated in diseases such as cancer and inflammatory disorders. We will explore the specific molecular interactions that drive its efficacy, provide detailed experimental protocols for its characterization, and present case studies of derivative compounds.

The imidazole ring is a cornerstone of many biological molecules, including the amino acid histidine and nucleic acids.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal anchor for drug-receptor interactions.[2][3][4] When coupled with a phenylamine group, it forms a scaffold that is perfectly suited for targeting the ATP-binding pocket of protein kinases.[5][6]

Key Features:

-

Hinge-Binding: The phenylamine nitrogen often forms critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone that connects the N- and C-lobes of the enzyme. This interaction is a primary determinant of binding affinity.

-

Versatility: The bromine atom on the 5-Bromo-2-imidazol-1-yl-phenylamine variant is a key site for chemical modification. Using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, researchers can attach a wide variety of chemical groups.[5][7] This allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[7]

-

Favorable Interactions: The imidazole ring itself can form a range of beneficial interactions within the active site, including hydrogen bonds, pi-pi stacking, and van der Waals forces, contributing to the overall stability of the drug-target complex.[2][4]

General Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by adding phosphate groups to proteins.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[6] Kinase inhibitors developed from the 2-imidazol-1-yl-phenylamine scaffold are typically ATP-competitive, Type I inhibitors.

The Mechanism:

-

Target Recognition: The inhibitor enters the active site of the kinase, which normally binds ATP.

-

Hinge Interaction: The phenylamine portion of the scaffold or a similar amine-containing heterocycle anchors the molecule to the kinase hinge region via hydrogen bonds.

-

Pocket Occupancy: The rest of the molecule, including the imidazole ring and its substituents, occupies the rest of the ATP-binding pocket, preventing the binding of ATP.

-

Signal Blockade: By blocking ATP binding, the kinase is unable to phosphorylate its downstream substrates, thereby interrupting the signaling pathway that drives pathological processes like cell proliferation or inflammation.

Caption: Competitive inhibition of a protein kinase.

Case Study: Targeting p38 MAP Kinase in Inflammation

The p38 Mitogen-Activated Protein (MAP) kinase is a key regulator of the inflammatory response. Inhibitors of p38 have therapeutic potential for a range of inflammatory diseases. Several imidazole-based compounds have been developed to target this kinase.[8]

Signaling Pathway:

External inflammatory stimuli (like cytokines) activate an upstream kinase cascade, leading to the phosphorylation and activation of p38. Active p38 then phosphorylates transcription factors and other proteins, leading to the production of pro-inflammatory mediators like TNF-α and IL-6.

Caption: p38 MAP Kinase inflammatory signaling pathway.

Molecular Docking Insights: Computational docking studies show that imidazole-based inhibitors fit snugly into the p38 active site. The imidazole core interacts with key amino acid residues, while other parts of the molecule can be modified to enhance selectivity and potency.[3][8] For example, specific derivatives have shown IC50 values in the nanomolar range against p38 MAP kinase.[8]

Experimental Protocols for Characterization

Validating the mechanism of action requires a combination of biochemical, cell-based, and computational assays.

Protocol: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (the IC50 value).

Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., Tris-HCl) containing MgCl2, ATP, and a specific peptide substrate for the target kinase.

-

Reconstitute recombinant active kinase enzyme to a working concentration.

-

Prepare a serial dilution of the test compound (derived from 5-Bromo-2-imidazol-1-yl-phenylamine) in DMSO.

-

-

Assay Execution:

-

In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

-

Detection:

-

Use a detection method to quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining after the reaction.

-

Read the plate using a luminometer.

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Cell-Based Cytotoxicity Assay (MTT)

This assay measures the metabolic activity of cells and is used to determine the cytotoxic (cell-killing) effect of a compound on cancer cell lines.[9]

Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., T24 urothelial carcinoma cells) in appropriate media until they are in the exponential growth phase.[9]

-

Seed the cells into a 96-well plate at a specific density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubate the plate for a set period (e.g., 48-72 hours) in a cell culture incubator.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Incubate for 2-4 hours.

-

-

Solubilization and Measurement:

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against compound concentration to determine the IC50 value (the concentration that causes 50% reduction in viability).[9]

-

Data Summary

The utility of the 2-imidazol-1-yl-phenylamine scaffold is demonstrated by the potent activity of its derivatives against various cancer cell lines and kinases.

| Derivative Class | Target | Cell Line | IC50 (µM) | Reference |

| Substituted Imidazole | Kinases | T24 (Bladder Cancer) | 56.11 - 67.29 | [9] |

| Imidazolone | Chk1 / Chk2 | MCF-7 (Breast Cancer) | 0.137 / 0.25 | [10] |

| Imidazole Amide | p38 MAP Kinase | (Biochemical Assay) | 0.403 | [8] |

| Imidazole N-phenylbenzamide | ABL1 Kinase | A549 (Lung Cancer) | 7.5 - 11.1 | [11] |

Conclusion and Future Directions

The 5-Bromo-2-imidazol-1-yl-phenylamine building block and the broader 2-imidazol-1-yl-phenylamine scaffold are invaluable tools in modern drug discovery. They provide a robust and adaptable framework for designing potent and selective kinase inhibitors. The mechanism of action for these compounds is rooted in their ability to effectively compete with ATP by forming strong interactions within the kinase active site, particularly with the conserved hinge region.

Future research will likely focus on creating next-generation inhibitors with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome drug resistance mechanisms. The continued exploration of chemical diversity around this core scaffold promises to yield novel therapeutics for a wide range of human diseases.

References

- Al-Ostath, A., et al. (2025). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. PMC.

- BenchChem. (2025). Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors. BenchChem.

- Ouf, S. A., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. BenchChem.

- Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.

- RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.

- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Sedić, M., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules.

- Hayri, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.

- De Vita, D., et al. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.

- Nema, T., & Agrawal, A. (n.d.). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Semantic Scholar.

- Ali, I., et al. (n.d.).

- Pérez-Villanueva, J., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters.

- Ferreira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules.

- Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

"solubility and stability of 5-Bromo-2-imidazol-1-yl-phenylamine"

Topic: Solubility and Stability of 5-Bromo-2-imidazol-1-yl-phenylamine Content Type: Technical Whitepaper / Pre-formulation Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

5-Bromo-2-imidazol-1-yl-phenylamine (CAS: 870841-64-8) is a critical heterocyclic intermediate often employed in the synthesis of

This guide provides a technical analysis of the compound’s behavior, moving beyond generic data to explore the mechanistic drivers of its solubility (pH-dependence, salt formation potential) and stability (oxidative susceptibility, photolability).[1] It serves as a foundational protocol for researchers optimizing reaction conditions or developing early-stage formulations.

Structural Architecture & Physicochemical Properties[1][2][3]

To predict solubility and stability accurately, we must first deconstruct the molecule’s electronic environment.[1]

Molecular Analysis

-

Core Scaffold: Aniline (Phenylamine).[1]

-

Substituents:

-

Intramolecular Interaction: A potential intramolecular hydrogen bond exists between the aniline

and the imidazole

Predicted Properties Table

| Property | Value / Prediction | Technical Rationale |

| Molecular Formula | — | |

| Molecular Weight | 238.08 g/mol | — |

| pKa (Base) | ~5.5 – 6.0 (Imidazole | Lower than unsubstituted imidazole (6.95) due to the electron-withdrawing phenyl-bromo system. |

| pKa (Acid) | ~2.5 – 3.0 (Aniline | The aniline nitrogen is weakly basic; protonation occurs only at very low pH.[1] |

| LogP (Octanol/Water) | ~2.1 – 2.5 | Moderately lipophilic in neutral state due to the bromo-aryl core.[1] |

| H-Bond Donors | 1 (Aniline | Primary amine. |

| H-Bond Acceptors | 2 (Imidazole | Imidazole |

Solubility Assessment

The solubility of 5-Bromo-2-imidazol-1-yl-phenylamine is pH-dependent . Understanding the ionization state is the key to dissolving this compound effectively.[1]

Aqueous Solubility Profile

Organic Solvent Screening

For synthesis and purification, solvent choice should align with the compound's polarity.[1]

| Solvent Class | Suitability | Notes |

| Polar Aprotic | Excellent | DMSO, DMF, DMAc. Solubilizes the free base effectively (>50 mg/mL). Ideal for biological assays.[1] |

| Polar Protic | Good | Methanol, Ethanol. Good solubility, especially if slightly acidified.[1] Useful for recrystallization.[1] |

| Chlorinated | Moderate | DCM, Chloroform. Soluble due to lipophilic character, but less stable long-term (potential alkylation).[1] |

| Non-Polar | Poor | Hexane, Heptane. The compound will not dissolve.[1] Useful as an anti-solvent for precipitation.[1] |

Stability Profiling

While the imidazole-phenyl bond is robust, the functional groups present specific degradation risks.[1]

Chemical Stability Risks

-

Oxidation (Aniline Moiety): Primary aromatic amines are susceptible to oxidation, leading to the formation of azo compounds or quinone imines, causing the solid to darken (yellow

brown/black) over time.[1]-

Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1]

-

-

Photolysis (C-Br Bond): Aryl bromides can undergo homolytic cleavage under UV light, leading to debromination (formation of radical species).[1]

-

Mitigation: Amber glassware is mandatory.[1]

-

-

Hydrolysis: The

bond is generally resistant to hydrolysis under standard conditions.[1] However, extreme acidic conditions at high temperatures (>80°C) may induce cleavage.[1]

Forced Degradation Workflow

To validate stability, researchers should perform stress testing (Stress-Testing).[1]

Figure 1: Recommended forced degradation workflow to identify stability-indicating markers.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standardized method for accurate solubility data.

-

Preparation: Weigh 10 mg of compound into three separate 4 mL glass vials.

-

Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, pH 4.5, pH 7.4) to each vial.

-

Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.

-

Note: If the solution becomes clear, add more solid until a suspension persists (saturation).[1]

-

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

-

Quantification: Analyze the filtrate via HPLC-UV (Detection @ 254 nm).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.[1]

-

Protocol B: Stock Solution Preparation for Biological Assays

Self-validating method to prevent precipitation.

-

Dissolution: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM. Sonicate if necessary.[1]

-

Visual Check: Ensure the solution is clear and free of particulates.[1]

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Dilution: When adding to aqueous media (cell culture), ensure the final DMSO concentration is <0.5%.[1] Add the DMSO stock slowly to the vortexing aqueous media to prevent local high concentrations that trigger precipitation.[1]

Storage and Handling Guidelines

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Short term) / -20°C (Long term) | Slows oxidative degradation of the amine. |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents N-oxidation (browning).[1] |

| Container | Amber Glass Vial | Protects C-Br bond from photolysis. |

| Hygroscopicity | Desiccate | Imidazoles can be hygroscopic; moisture accelerates degradation.[1] |

References

-

Anderson, B. D., & Flora, K. P. (1996).[1] Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.[1] Link

-

International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines. Link

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link

-

PubChem. (n.d.).[1] Compound Summary for CAS 870841-64-8. National Library of Medicine.[1] Link(Note: General SAR derived from structural analogs in PubChem database).[1]

-

Meanwell, N. A. (2011).[1] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456.[1] Link[1]

Sources

Initial Toxicity Screening of 5-Bromo-2-imidazol-1-yl-phenylamine: A Mechanistic and Methodological Guide

Executive Summary

The compound 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) represents a halogenated bi-aryl scaffold frequently encountered as a synthetic intermediate or pharmacophore in drug discovery[1][2]. Structurally, it combines an unprotected aniline moiety with an imidazole ring. While these functional groups offer valuable binding interactions for therapeutic targets, they present a dual toxicological liability.

As a Senior Application Scientist, designing a screening cascade for this molecule requires moving beyond generic assay panels. We must deploy a structurally targeted, self-validating screening strategy. This whitepaper outlines the mechanistic rationale and step-by-step methodologies required to accurately profile the Cytochrome P450 (CYP) inhibition and genotoxic risks associated with this specific chemical architecture.

Structural Toxicology & Mechanistic Rationale

Effective toxicity screening is predicated on understanding the causality of molecular interactions. For 5-Bromo-2-imidazol-1-yl-phenylamine, the toxicological profile is governed by three primary structural features:

-

The Imidazole Moiety (CYP450 Liability): The unhindered nitrogen (N3) of the imidazole ring has a high propensity to coordinate directly with the prosthetic heme iron of CYP450 enzymes (particularly CYP3A4, CYP2C9, and CYP2C19)[3][4]. This interaction leads to potent reversible inhibition. Furthermore, if the molecule is metabolically activated, it can result in mechanism-based inhibition (MBI), permanently inactivating the enzyme and creating severe clinical drug-drug interaction (DDI) risks[5].

-

The Aniline Moiety (Genotoxicity Liability): Primary aromatic amines are classic structural alerts for genotoxicity. CYP-mediated N-oxidation converts the aniline into a reactive hydroxylamine intermediate, which can subsequently form covalent DNA adducts[6]. Standard Ames testing can yield false negatives for certain substituted anilines due to steric hindrance or intermediate instability[6]; thus, specialized protocols (e.g., pre-incubation with elevated S9 concentrations or mammalian DNA repair assays) are mandatory[7][8].

-

The Bromine Substituent: Halogenation increases lipophilicity, which enhances cellular penetration but can also prolong the half-life of reactive intermediates, exacerbating the baseline toxicities of the parent moieties.

Caption: Mechanistic pathways of toxicity for 5-Bromo-2-imidazol-1-yl-phenylamine.

Core Screening Workflow & Decision Matrix

To systematically de-risk this compound, we employ a tiered screening strategy. Tier 1 focuses on high-throughput identification of baseline liabilities. Tier 2 is triggered conditionally to resolve mechanistic ambiguities, ensuring that every identified risk is validated in a physiologically relevant model.

Caption: Tiered toxicity screening workflow and decision triggers.

Quantitative Data Interpretation Matrix

To ensure objective go/no-go decisions, all quantitative data must be evaluated against strict thresholds.

| Assay | Target Metric | Threshold for Concern | Mechanistic Implication | Follow-up Action (Tier 2) |

| CYP450 Inhibition | IC₅₀ (Reversible) | < 10 µM | Direct imidazole-heme binding. | Proceed to TDI Assay. |

| CYP450 MBI | IC₅₀ Shift (Pre-incubation) | > 1.5-fold shift | Reactive metabolite covalent binding. | Flag for severe DDI risk. |

| Ames Test | Revertant Fold Change | ≥ 2.0x Vehicle Control | Aniline-driven DNA mutagenesis. | Proceed to UDS Assay. |

| UDS Assay | Net Nuclear Grains (NNG) | ≥ 5 NNG | Confirmed mammalian DNA adducts. | Terminate/Redesign scaffold. |

| Cytotoxicity | CC₅₀ (ATP Viability) | < 50 µM | General organelle/membrane toxicity. | 3D Spheroid Hepatotoxicity. |

Validated Experimental Protocols

Protocol A: LC-MS/MS Cytochrome P450 Inhibition & MBI Assay

Causality & Self-Validation: The imidazole ring is a classic pharmacophore that coordinates the prosthetic heme iron of CYP enzymes, leading to reversible competitive inhibition[3][4]. However, if the aniline moiety undergoes CYP-mediated bioactivation into a reactive species, it can covalently modify the apoenzyme, resulting in mechanism-based inhibition (MBI)[5]. A standard co-incubation assay cannot differentiate these; therefore, a pre-incubation step with NADPH is required to self-validate the mechanism[5].

Step-by-Step Methodology:

-

Preparation: Thaw pooled Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Compound Spiking: Prepare 5-Bromo-2-imidazol-1-yl-phenylamine in an 8-point concentration gradient (0.1 µM to 50 µM, final DMSO ≤ 0.1%).

-

Pre-incubation (MBI Assessment): Incubate the test compound with HLM in the presence and absence of 1 mM NADPH for 30 minutes at 37°C[5]. Self-validation: A shift in IC₅₀ only in the +NADPH arm confirms metabolism-dependent irreversible inhibition.

-

Substrate Addition: Introduce a cocktail of FDA-recommended CYP-specific probe substrates at their respective

values (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6)[3][9]. -

Reaction & Termination: Incubate for 10 minutes. Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile containing stable-isotope-labeled internal standards.

-

Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify metabolite formation[9]. Calculate IC₅₀ using non-linear regression software.

Protocol B: Enhanced Ames Test for Aromatic Amines

Causality & Self-Validation: Standard plate incorporation protocols often yield false negatives for aniline derivatives[6]. This occurs because the enzymatic activation to electrophilic intermediates (hydroxylamines) can be sterically hindered, or the intermediates are too unstable to reach the bacterial DNA in a solid matrix[7]. By utilizing a liquid pre-incubation protocol with an elevated (20%) S9 fraction, we force prolonged kinetic interaction between the pro-mutagen, the metabolic enzymes, and the bacteria, thereby validating the true mutagenic potential[7].

Step-by-Step Methodology:

-

Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift), TA100 (base-pair substitution), and TA102 (oxidative damage)[10].

-

Metabolic Activation: Prepare an S9 mix using Aroclor 1254-induced rat liver homogenate. Crucially, use a 20% S9 concentration (higher than the standard 10%) to ensure sufficient N-oxidation of the aniline moiety[7].

-

Pre-incubation: In a sterile test tube, mix 100 µL of bacterial suspension, 500 µL of the 20% S9 mix (or buffer for the -S9 control), and 50 µL of the test compound (0.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes with gentle shaking (150 rpm)[7].

-

Plating: Add 2 mL of molten top agar (containing trace histidine and biotin) to the tube, vortex gently, and pour immediately onto minimal glucose agar plates.

-

Analysis: Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.

Protocol C: Mammalian DNA Repair (UDS) Assay in Primary Hepatocytes

Causality & Self-Validation: Because bacterial systems lack intact mammalian DNA repair machinery and complex chromatin structures, positive or equivocal Ames results must be contextualized[6]. The Unscheduled DNA Synthesis (UDS) assay in primary rat hepatocytes serves as a self-validating secondary screen. Hepatocytes retain native Phase I/II metabolic competence, allowing us to measure actual DNA excision repair following adduct formation by the aniline moiety[8].

Step-by-Step Methodology:

-

Cell Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats via a two-step collagenase perfusion method. Seed cells on coverslips in 6-well plates and allow 2 hours for attachment.

-

Exposure: Treat cells with 5-Bromo-2-imidazol-1-yl-phenylamine (1 to 100 µM) in the presence of 5 µCi/mL[³H]-thymidine for 18 hours[8].

-

Autoradiography: Wash cells extensively with PBS, fix with ethanol/glacial acetic acid (3:1), and mount coverslips on glass slides. Dip slides in photographic emulsion and expose for 7-14 days in a light-tight box at 4°C.

-

Development & Scoring: Develop the slides and counterstain with hematoxylin/eosin. Under a microscope (1000x magnification), count the silver grains over the nucleus (representing UDS) and subtract the cytoplasmic background grains to calculate the Net Nuclear Grains (NNG)[8].

References

1.7 2.6 3.8 4.10 5.3 6.1 7.5 8.4 9.9 10.2

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. IAA-Na 3-吲哚乙酸钠_MSDS_熔点_分子量_CAS号【6505-45-9】_化源网 [chemsrc.com]

- 3. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. baua.de [baua.de]

Methodological & Application

Application Note: Protocol for Dissolving 5-Bromo-2-imidazol-1-yl-phenylamine for Cell Culture

Abstract & Compound Profile

5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-bromo-2-(1H-imidazol-1-yl)aniline ) is a heterocyclic building block and bioactive intermediate often utilized in the synthesis of DltA inhibitors (targeting Gram-positive bacteria) and imidazo[1,2-a]quinoxaline derivatives.[1][2][3]

Due to the presence of the aniline (phenylamine) moiety and the imidazole ring, this compound exhibits specific solubility challenges—namely, poor aqueous solubility at neutral pH and potential oxidation sensitivity (browning) upon light exposure. This protocol outlines a standardized method for solubilization, sterile filtration, and delivery into cell culture systems to ensure experimental reproducibility and minimize cytotoxicity caused by solvent shock.

Physicochemical Identity

| Property | Detail |

| Chemical Name | 5-Bromo-2-(1H-imidazol-1-yl)aniline |

| CAS Number | 870841-64-8 (Primary), 2504147-98-0 |

| Molecular Formula | C |

| Molecular Weight | 238.08 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility (DMSO) | Soluble (>50 mM) |

| Solubility (Water) | Insoluble (at pH 7.[1][2]4) |

| pKa (Predicted) | ~6.5 (Imidazole), ~3.5 (Aniline) |

Solubility Assessment & Solvent Choice

The successful delivery of this compound to cells relies on the "Cosolvent Method." Direct dissolution in cell culture media (RPMI, DMEM) will result in immediate precipitation due to the hydrophobic bromine and aromatic rings.

Solvent Selection Matrix

-

Dimethyl Sulfoxide (DMSO): Recommended. The compound is highly soluble in DMSO due to its polar aprotic nature, which disrupts the crystal lattice of the aryl-imidazole.

-

Ethanol (EtOH): Secondary Choice. Soluble, but high volatility makes concentration management difficult during long-term storage. Ethanol is also more cytotoxic to certain sensitive cell lines (e.g., primary neurons) than DMSO at equivalent percentages.

-

Water/PBS: Not Recommended. The compound is hydrophobic. Acidification (pH < 4) increases solubility but is incompatible with cell culture.

Detailed Protocol: Stock Solution Preparation

Materials Required[1][4][5][6][7][8][9]

-

Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8).[4][5]

-

Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%, e.g., Sigma D2650).

-

Vials: Amber glass vials (to protect the aniline group from photo-oxidation).[1]

-

Filtration: 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate as they may bind the small molecule.

Step-by-Step Methodology

Step 1: Calculation

Calculate the mass required for a 50 mM stock solution.

Step 2: Dissolution[1][6]

-

Weigh ~12 mg of the compound into a sterile amber glass vial. Record the exact weight.

-

Calculate the exact volume of DMSO required to reach 50 mM based on the recorded weight.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds.

-

Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and amber-tinted.[1]

Step 3: Sterilization & Storage[1]

-

Filter the solution through a 0.22 µm PTFE filter into a fresh sterile amber vial.

-

Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Cell Culture Delivery Strategy

To prevent "solvent shock" (cytotoxicity from the DMSO itself) and precipitation, use a Serial Dilution strategy rather than adding the stock directly to the cell plate.

The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to media can cause local precipitation where the droplet hits the aqueous phase.

-

Prepare Working Solution (1000x):

-

If your target concentration is 10 µM , dilute your 50 mM stock to 10 mM using DMSO.

-

-

Intermediate Step (10x):

-

Dilute the 10 mM stock 1:100 into pre-warmed culture media in a sterile tube.

-

Result: 100 µM compound in media with 1% DMSO.

-

Observation: Check for turbidity (precipitation). If clear, proceed.

-

-

Final Treatment (1x):

-

Add the Intermediate Solution 1:10 to the cells.

-

Final Concentration: 10 µM compound.

-

Final DMSO: 0.1% (Safe for most cells).

-

Visual Workflow (DOT Diagram)

Caption: Workflow for the preparation, storage, and aseptic delivery of 5-Bromo-2-imidazol-1-yl-phenylamine to cell culture systems.

Troubleshooting & Controls

Common Issues

| Issue | Cause | Solution |

| Precipitation in Media | Concentration too high (>100 µM) or rapid addition.[1] | Use the "Intermediate Dilution" method. Sonicate the intermediate step. |

| Color Change (Darkening) | Oxidation of the aniline amine group. | Ensure storage in amber vials . Flush headspace with Nitrogen/Argon if possible. |

| Cell Death in Controls | DMSO toxicity. | Ensure final DMSO concentration is ≤ 0.5% (ideally 0.1%). Run a "Vehicle Control" (DMSO only). |

Experimental Controls

-

Vehicle Control: Cells treated with media containing 0.1% DMSO (or equivalent final concentration) without the compound.

-

Positive Control: A known inhibitor (e.g., Staurosporine for apoptosis assays) to validate the assay system.

Biological Context & Signaling (General)

While 5-Bromo-2-imidazol-1-yl-phenylamine is often a synthetic intermediate , its structural analogs (amino-aryl-imidazoles) are frequently investigated for:

-

Bacterial DltA Inhibition: Preventing D-alanylation of teichoic acids in Gram-positive bacteria [1].

-

Kinase Inhibition: The aniline-imidazole scaffold mimics the ATP-binding hinge region of various kinases.[1]

-

Alpha-Adrenergic Activity: Structurally related to clonidine/brimonidine analogs.[1]

Cellular Uptake Mechanism

As a hydrophobic small molecule (LogP ~2-3), the compound enters cells primarily via Passive Diffusion .

Caption: Mechanism of cellular entry for hydrophobic small molecules like 5-Bromo-2-(1H-imidazol-1-yl)aniline.[1]

References

-

ChemSrc. (2025).[2] 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8) Physicochemical Properties.[1][4][5]Link

-

PubChem. (2025).[7] Compound Summary: Imidazole Derivatives and Biological Activity.[8][9][10][11] National Library of Medicine. Link

-

Google Patents. (2007). EP1972629A1: Inhibitors of the DltA enzyme of Gram-positive bacteria.[1] (Describes the use of 5-bromo-2-imidazol-1-yl-phenylamine as a key intermediate). Link

-

BenchChem. (2025). General Protocol for Dissolving Hydrophobic Small Molecules in DMSO.Link

Sources

- 1. 1741-50-0|5-Bromo-2-phenyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-[2-carboxy-5-chloro-1-(4-fluorophenyl)-3-1H-indolyloxy]acetic acid - CAS号 170232-15-2 - 摩熵化学 [molaid.com]

- 4. 5-Bromo-2-imidazol-1-yl-phenylamine | CAS#:870841-64-8 | Chemsrc [chemsrc.com]

- 5. CAS#:2504147-98-0 | Allyl 2,4,6-tri-o-(3,4,6-tri-o-acetyl-2-deoxy-2-phthalimido-b-d-glucopyranosyl)-3-o-benzyl-a-d-mannopyranoside | Chemsrc [chemsrc.com]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 7. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 5-Bromo-2-(1H-imidazol-1-YL)pyridine | 380381-18-0 [smolecule.com]

- 9. Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. RSC - Page load error [pubs.rsc.org]

Application Note: Functional Characterization of 5-Bromo-2-imidazol-1-yl-phenylamine

This Application Note is designed for researchers investigating the pharmacological potential of 5-Bromo-2-imidazol-1-yl-phenylamine (CAS: 870841-64-8).

While primarily documented as a key synthetic intermediate for Imidazo[1,2-a]quinoxaline-based DltA inhibitors (virulence factor targets in Gram-positive bacteria), this compound represents a privileged scaffold containing an N-aryl imidazole and a halogenated aniline. This structure warrants screening for antibacterial sensitization , kinase inhibition , and off-target cytotoxicity .

Part 1: Compound Profile & Handling

Compound Identity:

-

Common Name: 5-Bromo-2-(1H-imidazol-1-yl)aniline

-

Molecular Formula: C

H -

Molecular Weight: 238.08 g/mol

-

Structural Class: N-Aryl Imidazole / Halogenated Aniline

Storage & Stability:

-

Solid State: Store at -20°C under desiccated conditions. Protect from light (anilines are prone to photo-oxidation, turning brown/black).

-

Stock Solution: Soluble in DMSO (up to 50 mM). Avoid aqueous stock solutions due to potential hydrolytic instability or precipitation.

-

Handling: Use amber vials. Prepare fresh working dilutions daily.

Part 2: Mechanism of Action (The "Why")

The primary biological relevance of this scaffold lies in the inhibition of DltA (D-alanine-D-alanyl carrier protein ligase) .

The Pathway: Gram-positive bacteria (e.g., S. aureus, S. agalactiae) use the DltABCD operon to incorporate D-alanine into cell wall teichoic acids. This D-alanylation introduces a positive charge to the cell surface, repelling cationic antimicrobial peptides (CAMPs) like defensins and colistin.

Hypothesis for Screening: Compounds based on the 5-Bromo-2-imidazol-1-yl-phenylamine scaffold may inhibit DltA, thereby preventing D-alanylation.

-

Direct Effect: Usually non-bactericidal (high MIC alone).

-

Synergistic Effect: Sensitizes bacteria to cationic antibiotics (lowers MIC of Colistin/Nisin).

Figure 1: Mechanism of DltA-mediated resistance and intervention point for the test compound.

Part 3: Experimental Protocols

Protocol A: DltA Enzymatic Inhibition Assay (Biochemical Screen)

Objective: Determine if the compound directly inhibits the DltA ligase activity. Since DltA produces AMP and PPi, an AMP-Glo or Coupled NADH assay is recommended.

Reagents:

-

Recombinant DltA Enzyme (Purified from S. aureus or B. subtilis).

-

Substrates: D-Alanine (1 mM), ATP (100 µM), DltC (Carrier protein, 5 µM) or Coenzyme A (surrogate).

-

Detection System: Kinase-Glo or AMP-Glo (Promega) to measure ATP depletion or AMP generation.

Workflow:

-

Preparation: Dilute Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 0.01% Triton X-100). Final DMSO < 1%. -

Incubation: Mix 5 µL Compound + 5 µL Enzyme mixture. Incubate 15 min at RT.

-

Start Reaction: Add 10 µL Substrate Mix (D-Ala + ATP).

-

Reaction: Incubate for 60 min at 30°C.

-

Detection: Add 20 µL Detection Reagent (stops reaction and generates luminescence proportional to remaining ATP or generated AMP).

-

Read: Measure Luminescence. Calculate IC

.[3]

Validation Criteria:

-

Z-Factor: > 0.5 for robust screening.

-

Positive Control: Reaction without enzyme (Max ATP signal) or known inhibitor (if available).

-

Negative Control: DMSO vehicle only (Max enzyme activity).

Protocol B: Bacterial Sensitization Assay (Cell-Based Screen)

Objective: Verify if the compound restores sensitivity of Gram-positive bacteria to cationic peptides. This is the critical functional readout .

Model Organism: Staphylococcus aureus (SA113 or MRSA strains).

Method: Checkerboard Microdilution

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Compound Gradient (Vertical): Serially dilute the Test Compound (e.g., 100 µM to 0 µM) down the columns.

-

Antibiotic Gradient (Horizontal): Serially dilute Colistin or Polymyxin B (e.g., 64 µg/mL to 0.125 µg/mL) across the rows.

-

Inoculum: Add 5 x 10

CFU/mL of bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Incubation: 18–24 hours at 37°C.

-

Readout: Measure OD

.

Data Analysis:

Calculate the Fractional Inhibitory Concentration Index (FICI) :

-

FICI ≤ 0.5: Synergism (The compound successfully inhibits DltA/resistance).

-

FICI > 0.5 – 4.0: Indifferent.

Protocol C: Mammalian Cytotoxicity (Safety Screen)

Objective: Ensure the compound acts on bacterial targets and not general eukaryotic machinery (e.g., mitochondrial toxicity).

Cell Line: HepG2 (Liver) or HEK293 (Kidney). Assay: CCK-8 or MTT Viability Assay.

-

Seeding: 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add Compound (0.1 – 100 µM). Incubate 48h.

-

Development: Add CCK-8 reagent. Incubate 2h.

-

Measurement: Absorbance at 450 nm.

-

Threshold: Compounds with IC

< 10 µM in mammalian cells are likely too toxic for therapeutic development.

Part 4: Data Presentation & Analysis

Summary of Expected Results:

| Assay Type | Readout | Positive Outcome (Hit) | Negative Outcome |

| DltA Enzyme | Luminescence (ATP remaining) | High Luminescence (ATP preserved) | Low Luminescence (ATP consumed) |

| Direct MIC | Bacterial Growth (OD600) | No growth (Rare for this class) | Growth (Expected) |

| Sensitization | MIC of Colistin | MIC shifts from 64 -> 4 µg/mL | MIC remains 64 µg/mL |

| Cytotoxicity | Cell Viability (%) | > 80% Viability at 50 µM | < 50% Viability at 10 µM |

Experimental Workflow Diagram:

Figure 2: Integrated screening workflow for 5-Bromo-2-imidazol-1-yl-phenylamine.

Part 5: References

-

Vertex Pharmaceuticals Inc. (2007). Imidazolo-heteroaryl derivatives, preparation thereof and therapeutic use thereof. European Patent EP1972629A1.

-

Source of the specific synthesis and DltA inhibition context.

-

-

Peschel, A., et al. (1999).[4] "Inactivation of the dlt operon in Staphylococcus aureus confers sensitivity to defensins, protegrins, and other antimicrobial peptides." Journal of Biological Chemistry, 274(13), 8405-8410.

-

Foundational text on DltA mechanism and sensitization assays.

-

-

Promega Corporation. (2024). AMP-Glo™ Assay Protocol for Ligases.

-

Standard method for measuring DltA activity (ATP to AMP conversion).

-

Sources

"developing a high-throughput screen with 5-Bromo-2-imidazol-1-yl-phenylamine"

Application Note: Functional High-Throughput Screening for -Adrenergic Modulation using 5-Bromo-2-imidazol-1-yl-phenylamine

Executive Summary

This application note details the development of a cell-based High-Throughput Screen (HTS) utilizing 5-Bromo-2-imidazol-1-yl-phenylamine (hereafter referred to as BIP-5 ). Structurally analogous to established imidazoline ligands (e.g., clonidine, brimonidine), BIP-5 presents a distinct pharmacophore featuring a phenylamine core substituted with a bromine at the 5-position and an N-linked imidazole at the 2-position.

The primary objective of this protocol is to validate BIP-5 as a functional agonist at the

Key Applications

-

Hit-to-Lead Profiling: Characterizing the potency (

) and efficacy ( -

Library Screening: Using BIP-5 as a reference agonist to screen for positive allosteric modulators (PAMs) or competitive antagonists.

-

Mechanism of Action Studies: Dissecting the structure-activity relationship (SAR) of N-linked vs. C-linked imidazolyl-anilines.

Assay Principle & Mechanism

The Chimeric G-Protein Switch

Native

To enable high-throughput calcium detection, we utilize a CHO-K1 cell line stably co-expressing

Signaling Pathway Diagram

Figure 1: Signal transduction pathway utilizing the Gqi5 chimeric switch to convert Gi-coupled receptor activation into a readable Calcium Flux signal.

Materials & Reagents

Chemical Preparation: BIP-5

The compound 5-Bromo-2-imidazol-1-yl-phenylamine is lipophilic. Proper solubilization is critical to prevent precipitation during the aqueous transfer steps of the screen.

| Component | Specification | Storage | Notes |

| BIP-5 Solid | >98% Purity (HPLC) | -20°C, Desiccated | Protect from light. |

| Solvent | DMSO (Anhydrous) | RT | Avoid freeze-thaw cycles. |

| Stock Concentration | 10 mM | -20°C | Aliquot to avoid repeated freeze-thaw. |

| Assay Buffer | HBSS + 20mM HEPES | 4°C | pH 7.4. Add 0.1% BSA to prevent non-specific binding. |

Cell Line Requirements

-

Host: CHO-K1 or HEK293.

-

Transfection: Stable co-expression of human

(Gene ID: 150) and -

Confluence: 80-90% at time of harvest.

Experimental Protocol

Phase 1: Cell Plating (Day -1)

Objective: Seed cells to achieve a monolayer that is 90-95% confluent at the time of assay.

-

Harvest CHO-K1-h

-Gqi5 cells using Accutase (avoid Trypsin to preserve receptor integrity). -

Resuspend in culture medium (F-12K + 10% FBS) at

cells/mL. -

Dispense 20 µL/well into a 384-well, black-wall, clear-bottom poly-D-lysine coated plate (e.g., Greiner Bio-One).

-

Target Density: 5,000 cells/well.

-

-

Centrifuge plate briefly (300 x g, 30 sec) to settle cells.

-

Incubate overnight at 37°C, 5%

.

Phase 2: Dye Loading (Day 0, T-minus 2 hours)

Objective: Load cells with calcium-sensitive dye.

-

Prepare 2X Dye Loading Buffer :

-

Fluo-4 NW or Calcium 6 dye kit (Molecular Devices).

-

Add 2.5 mM Probenecid (inhibits anion transporter to keep dye inside cells).

-

-

Remove culture medium from the 384-well plate (optional, depending on kit; "no-wash" kits are preferred for HTS to reduce variability).

-

Dispense 20 µL of 2X Dye Loading Buffer into each well.

-

Incubate for:

-

45 minutes at 37°C.

-

15 minutes at Room Temperature (RT) to equilibrate.

-

Phase 3: Compound Preparation

Objective: Prepare the BIP-5 challenge plate.

-

Source Plate: Prepare a 384-well polypropylene plate (V-bottom).

-

Serial Dilution: Perform a 1:3 serial dilution of BIP-5 in DMSO.

-

Top Concentration: 10 mM.

-

Points: 11 points + DMSO control.

-

-

Intermediate Dilution: Transfer diluted compounds into Assay Buffer (HBSS/HEPES) to achieve 5X final assay concentration .

-

Note: Ensure final DMSO concentration on cells < 0.5% to avoid solvent artifacts.

-

Phase 4: The Run (FLIPR/FDSS)

Objective: Measure real-time calcium kinetics.

-

Load Cell Plate and Compound Plate into the FLIPR Tetra.

-

Baseline Read: Record fluorescence for 10 seconds (Excitation 488nm / Emission 525nm).

-

Injection: Automatically dispense 10 µL of 5X BIP-5 from Compound Plate to Cell Plate.

-

Kinetic Read: Continue recording for 120 seconds.

-

Sampling Rate: 1 Hz (1 read/sec) for the first 60 seconds, then 0.5 Hz.

-

HTS Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput calcium flux screen.

Data Analysis & Validation

Signal Processing

-

Response Calculation: For each well, calculate the Relative Fluorescence Units (RFU) :

(Where -

Normalization: Normalize data to % of Reference Agonist (e.g., 10 µM Brimonidine) if available, or to the BIP-5 top concentration response.

Curve Fitting

Fit the dose-response data to a 4-parameter logistic equation (Hill equation) to determine

Assay Robustness (Z-Factor)

To validate the screen for high-throughput campaigns, calculate the Z-factor (

| Parameter | Acceptance Criteria |

| Z' Factor | > 0.5 (Excellent assay) |

| Signal-to-Background (S/B) | > 3-fold |

| CV% (Max Signal) | < 10% |

| DMSO Tolerance | Stable signal up to 1% DMSO |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Signal Window | Poor dye loading or receptor expression. | Increase dye incubation time; Verify Gqi5 expression via Western Blot; Check Probenecid concentration. |

| High Background | Dye precipitation or cell wash issues. | Use "No-Wash" dye kits; Ensure cells are adherent (PDL coating). |

| Edge Effects | Evaporation or thermal gradients. | Incubate plates at RT for 20 mins before reading; Avoid using outer wells for data. |

| BIP-5 Precipitation | Compound insolubility in aqueous buffer. | Ensure intermediate dilution step does not crash out compound. Sonicate stock solution. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. Link

-

Eglen, R. M. (2011). An Overview of High Throughput Screening at G Protein Coupled Receptors.[1] Frontiers in Drug Design and Discovery, 1, 97-111. Link

-

Gribbon, P., et al. (2006). A novel method for analyzing Ca2+ flux kinetics in high-throughput screening. Journal of Biomolecular Screening, 11(5), 511-518. Link

-

PubChem Compound Summary. Brimonidine (Structural Analog). Link

-

Molecular Devices. FLIPR Calcium Assay Kits Application Note. Link

Application Note: 5-Bromo-2-imidazol-1-yl-phenylamine in Live-Cell Imaging

This Application Note is structured to address the specific chemical entity 5-Bromo-2-imidazol-1-yl-phenylamine (CAS 870841-64-8), a critical scaffold in the synthesis of Imidazo[1,2-a]quinoxaline derivatives.[1][2][3]

While often encountered as a chemical intermediate, this molecule serves as a potent pharmacological perturbagen for investigating the DltA pathway (D-alanylation of teichoic acids) in Gram-positive bacteria.[3] Furthermore, its unique structure—featuring a reactive bromine handle and a bidentate aniline-imidazole core—makes it an ideal candidate for "Scaffold-to-Probe" conversion , allowing researchers to synthesize custom fluorescent tracers for live-cell imaging.[3]

From Pharmacological Perturbation to Fluorescent Probe Design

Abstract

5-Bromo-2-imidazol-1-yl-phenylamine (also known as 5-bromo-2-(1H-imidazol-1-yl)aniline) is a bioactive scaffold primarily utilized to synthesize inhibitors of the DltA enzyme in Gram-positive bacteria (e.g., Staphylococcus aureus).[3][4] Inhibition of DltA compromises the bacterial cell wall by preventing the D-alanylation of teichoic acids, leading to increased susceptibility to cationic antimicrobial peptides.[3] This guide details two distinct live-cell imaging applications:

-

Phenotypic Imaging: Using the molecule as a pharmacological inhibitor to visualize cell wall defects and membrane permeability changes.[3]

-

Probe Development: A protocol for leveraging the 5-bromo motif to conjugate fluorophores (e.g., BODIPY, Pyrene) via Suzuki-Miyaura coupling, creating a targeted fluorescent tracer.

Part 1: Chemical Identity & Mechanism of Action[3]

| Property | Specification |

| Chemical Name | 5-Bromo-2-(1H-imidazol-1-yl)aniline |

| CAS Number | 870841-64-8 |

| Molecular Formula | C9H8BrN3 |

| Molecular Weight | 238.08 g/mol |

| Primary Target | Bacterial DltA Enzyme (D-alanine-poly(phosphoribitol) ligase subunit A) |

| Mechanism | Precursor to Imidazo[1,2-a]quinoxalines; acts as a scaffold for competitive inhibition of D-alanine ligation.[3][5] |

| Key Structural Features | Bromo-group (C5): Handle for fluorescent labeling.Aniline-Imidazole Core: Bidentate ligand capability; essential for target binding.[3] |

Signaling Pathway: DltA Inhibition & Cell Wall Compromise

The following diagram illustrates how 5-Bromo-2-imidazol-1-yl-phenylamine derivatives disrupt bacterial defenses, leading to phenotypes visible in live-cell imaging.

Caption: Mechanism of DltA inhibition by 5-Bromo-2-imidazol-1-yl-phenylamine derivatives, resulting in altered cell wall charge and observable membrane defects.[3]

Part 2: Protocol – Phenotypic Imaging of Bacterial Cell Wall Integrity

Objective: Visualize the morphological effects of DltA inhibition in live S. aureus or B. subtilis using 5-Bromo-2-imidazol-1-yl-phenylamine as the perturbagen.

Materials Required

-

Compound: 5-Bromo-2-imidazol-1-yl-phenylamine (Stock: 100 mM in DMSO).[3]

-

Bacterial Strain: S. aureus (ATCC 29213) or B. subtilis (168).[3]

-

Counter-Stains:

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.[3]

-

Imaging Buffer: PBS or HEPES-Glucose buffer.

Step-by-Step Workflow

-

Preparation of Bacterial Culture:

-

Inoculate bacteria in MHB and grow overnight at 37°C.[3]

-

Dilute 1:100 into fresh MHB and grow to mid-log phase (OD600 ≈ 0.5).

-

-

Compound Treatment (Perturbation):

-

Aliquot bacteria into a 96-well glass-bottom imaging plate.[3]

-

Add 5-Bromo-2-imidazol-1-yl-phenylamine at varying concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Note: Typical MICs for derivatives are in the 4–64 µg/mL range.[3] Start with 50 µM as a baseline for the scaffold.[3]

-

Incubate at 37°C for 2–4 hours (allowing time for cell wall turnover).

-

-

Fluorescent Labeling (in situ):

-

Wash: Centrifuge gently (3000 x g, 5 min) and resuspend in Imaging Buffer to remove free compound.

-

Stain Mix: Add WGA-Alexa488 (5 µg/mL) and Propidium Iodide (1 µM).[3]

-

Incubate for 15 minutes at Room Temperature in the dark.

-

-

Live-Cell Microscopy:

Part 3: Advanced Protocol – Synthesis of a "Turn-On" Fluorescent Probe

Rationale: The intrinsic fluorescence of 5-Bromo-2-imidazol-1-yl-phenylamine is negligible.[3] However, the 5-Bromo position is highly reactive toward Palladium-catalyzed cross-coupling. By coupling a fluorophore (e.g., Pyrene or Coumarin) to this position, you create a Targeted Probe that retains the DltA-binding core but reports localization.[3]

Synthesis Strategy (Suzuki-Miyaura Coupling)

Caption: Synthetic route to convert the scaffold into a live-cell imaging probe using Suzuki coupling.

Protocol for Probe Synthesis & Purification

-

Reaction: Dissolve 5-Bromo-2-imidazol-1-yl-phenylamine (1 eq) and Pyrene-1-boronic acid (1.2 eq) in Toluene:Ethanol (4:1).

-

Catalysis: Add Pd(PPh3)4 (5 mol%) and 2M K2CO3 (aqueous). Degas with Argon.

-

Reflux: Heat at 90°C for 12 hours under Argon.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO4.

-

Purification: Silica gel chromatography (DCM/MeOH gradient). Isolate the fluorescent band.[3]

-

Validation: Confirm structure via 1H-NMR and fluorescence spectra (Ex ~340 nm, Em ~400–450 nm).

Application of the Synthesized Probe

-

Use: Treat live bacteria with 1–10 µM of the Pyrene-conjugate.[3]

-

Imaging: Excite at 405 nm (UV laser).

-

Readout: Localization to the septal membrane (site of DltA activity).[3] If the probe exhibits solvatochromism (common for aniline-pyrene conjugates), a shift in emission wavelength may indicate binding to the hydrophobic pocket of the enzyme.[3]

Part 4: Troubleshooting & Critical Considerations

| Issue | Possible Cause | Corrective Action |

| No Phenotype Observed | Compound concentration too low or incubation too short.[3] | Increase to 2x MIC or extend incubation to 4 hours to allow cell wall turnover. |

| High Background Fluorescence | Probe aggregation or non-specific membrane binding.[3] | Wash cells 3x with PBS containing 0.1% BSA.[3] Use lower probe concentration (<1 µM).[3] |

| Compound Precipitation | Poor solubility in aqueous media.[3] | Dissolve stock in DMSO.[3][6] Ensure final DMSO concentration is <1%.[3] Sonicate media before adding cells.[3] |

| Cell Lysis | Toxic concentration reached.[3] | Perform a viability curve (MTT or Resazurin assay) to find the sub-lethal window for imaging.[3] |

References

-

Synthesis and Antibacterial Activity

-

DltA Pathway Function

-

Title: D-Alanyl-teichoic acid content determines the susceptibility of Gram-positive bacteria to antimicrobial peptides.[3]

-

Source: Poyart, C., et al. (2001).[3][4] Journal of Bacteriology.

-

Relevance: Establishes the biological target (DltA) and the phenotypic consequences of its inhibition (charge alteration).[3]

-

-

Probe Design Strategy

-

Chemical Structure Verification

Sources

- 1. IAA-Na 3-吲哚乙酸钠_MSDS_熔点_分子量_CAS号【6505-45-9】_化源网 [chemsrc.com]

- 2. IAA-Na 3-吲哚乙酸钠_MSDS_熔点_分子量_CAS号【6505-45-9】_化源网 [chemsrc.com]

- 3. Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H8-BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-[2-carboxy-5-chloro-1-(4-fluorophenyl)-3-1H-indolyloxy]acetic acid - CAS号 170232-15-2 - 摩熵化学 [molaid.com]

- 6. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Analytical Methods for the Detection and Quantification of 5-Bromo-2-imidazol-1-yl-phenylamine

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Protocol & Methodological Guide

Introduction & Scientific Context

5-Bromo-2-(1H-imidazol-1-yl)aniline (also known as 5-Bromo-2-imidazol-1-yl-phenylamine) is a highly specialized halogenated heterocyclic amine. It serves as a critical synthetic intermediate in pharmaceutical development, most notably in the synthesis of imidazo-quinoxaline derivatives that act as DltA enzyme inhibitors targeting Gram-positive bacterial infections[1].

From an analytical perspective, detecting this compound in complex biological or environmental matrices presents unique challenges. The presence of both a primary aniline amine and an imidazole ring renders the molecule highly basic and polar, which can lead to severe peak tailing on traditional silica-based stationary phases due to secondary silanol interactions[2]. However, the presence of the bromine atom provides a distinct analytical advantage: a naturally occurring ~1:1 isotopic ratio of

This application note details two self-validating analytical workflows: a UHPLC-DAD method for high-concentration purity assays, and a highly sensitive LC-MS/MS (MRM) method utilizing Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) for trace detection in complex matrices.

Table 1: Physicochemical & Mass Spectrometric Properties

| Parameter | Value / Characteristic | Mechanistic Implication |

| Chemical Formula | Contains basic nitrogens and a heavy halogen. | |

| Monoisotopic Mass | 236.9902 Da ( | Yields |

| Estimated pKa | ~4.0 (Aniline), ~6.5 (Imidazole) | Fully protonated at pH < 2; ideal for cation-exchange SPE. |

| LogP (Predicted) | ~1.8 - 2.2 | Moderately hydrophobic; requires organic elution. |

Experimental Workflow & Sample Preparation

To achieve trace-level quantification without ion suppression, sample preparation must isolate the target analyte from endogenous phospholipids and neutral lipids[4]. We employ a Mixed-Mode Cation Exchange (MCX) polymeric sorbent.

Figure 1: Analytical workflow for the extraction and detection of 5-Bromo-2-imidazol-1-yl-phenylamine.

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE

Mechanistic Rationale: The Oasis MCX sorbent contains both hydrophobic divinylbenzene and strong cation-exchange sulfonic acid groups. By acidifying the sample, the basic nitrogens on the analyte become positively charged, allowing strong electrostatic binding. This permits aggressive washing with 100% organic solvents to remove phospholipids prior to elution[4][5].

Step-by-Step Methodology:

-

Sample Pre-treatment: Dilute 200 µL of plasma/matrix with 200 µL of 4%

(aq).-

Causality: Drops the pH below 2.0, ensuring

protonation of both the imidazole and aniline moieties.

-

-

Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq) through the 30 mg MCX cartridge.

-

Loading: Load the acidified sample at a flow rate of 1 mL/min.

-

Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid (aq).

-

Causality: Removes polar, neutral, and acidic interferences while maintaining the analyte's positive charge.

-

-

Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

-

Causality: Strips away hydrophobic interferences and strongly bound phospholipids (e.g., phosphatidylcholines) that cause ESI signal suppression[4].

-

-

Elution: Elute with 2 × 500 µL of 5%

in Methanol.-

Causality: The high pH neutralizes the analyte, breaking the ionic interaction with the sulfonic acid groups and allowing the methanol to sweep the compound from the column[5].

-

-

Reconstitution: Evaporate to dryness under gentle

at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE protocol logic.

Method 1: UHPLC-DAD (Purity & High-Concentration Analysis)

For bulk drug substance analysis or reaction monitoring, UV detection is highly effective due to the strong chromophores in the phenyl and imidazole rings.